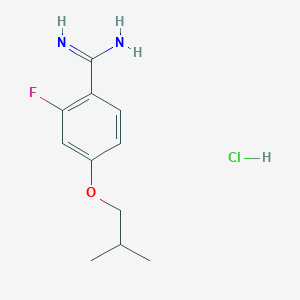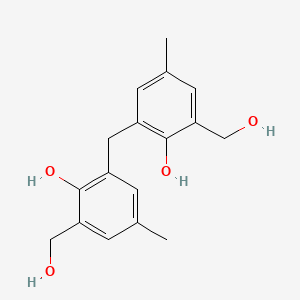![molecular formula C16H23IN4O2 B12083502 tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)
tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(5-iodo-pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate de tert-butyle est un composé organique complexe qui présente une structure spirocyclique. Ce composé est intéressant en raison de ses applications potentielles en chimie médicinale et en synthèse organique. La présence du groupement iodopyrimidine et du squelette spirocyclique en fait un intermédiaire précieux pour le développement de produits pharmaceutiques et d'autres molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-(5-iodo-pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate de tert-butyle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une approche courante comprend les étapes suivantes:
Formation du noyau spirocyclique : Le noyau spirocyclique peut être synthétisé par une réaction de cyclisation impliquant une diamine appropriée et un précurseur cétonique ou aldéhydique.
Introduction du groupement iodopyrimidine : Le groupement iodopyrimidine peut être introduit par une réaction de substitution nucléophile, où un dérivé de pyrimidine approprié est mis à réagir avec de l'iode en présence d'une base.
Étapes de protection et de déprotection : Tout au long de la synthèse, des groupes protecteurs tels que le tert-butyle peuvent être utilisés pour protéger les groupes fonctionnels sensibles, suivis de la déprotection dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et l'extensibilité. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et le développement de catalyseurs et de réactifs plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-(5-iodo-pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupement iodopyrimidine peut participer à des réactions de substitution nucléophile, où l'atome d'iode est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines, les thiols et les alcoxydes en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner les cétones ou les acides carboxyliques correspondants, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle pyrimidine.
Applications de la recherche scientifique
Le 7-(5-iodo-pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate de tert-butyle a plusieurs applications de recherche scientifique:
Chimie médicinale : Il sert d'intermédiaire dans la synthèse de candidats médicaments potentiels, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Synthèse organique : Le composé est utilisé comme bloc de construction pour la construction de molécules plus complexes, y compris les produits naturels et les analogues synthétiques.
Études biologiques : Les chercheurs utilisent ce composé pour étudier l'activité biologique des molécules spirocycliques et contenant des pyrimidines, ce qui peut conduire à la découverte de nouveaux agents thérapeutiques.
Applications industrielles : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les catalyseurs.
Mécanisme d'action
Le mécanisme d'action du 7-(5-iodo-pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupement iodopyrimidine peut former des liaisons hydrogène et d'autres interactions avec le site actif des enzymes, conduisant à l'inhibition ou à la modulation de leur activité. La structure spirocyclique confère une rigidité et une stabilité conformationnelle, ce qui peut améliorer l'affinité de liaison et la sélectivité du composé.
Applications De Recherche Scientifique
tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the construction of more complex molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use this compound to study the biological activity of spirocyclic and pyrimidine-containing molecules, which can lead to the discovery of new therapeutic agents.
Industrial Applications: It may be used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and conformational stability, which can enhance the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
2-oxo-7-azaspiro[3.5]nonane-7-carboxylate de tert-butyle : Un composé spirocyclique apparenté avec un groupe fonctionnel différent.
7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate de tert-butyle : Un autre composé spirocyclique avec un groupe hydroxyle au lieu du groupement iodopyrimidine.
7-oxo-2-azaspiro[3.5]nonane-2-carboxylate de tert-butyle : Un composé spirocyclique avec un groupe fonctionnel cétone.
Unicité
L'unicité du 7-(5-iodo-pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate de tert-butyle réside dans sa combinaison du groupement iodopyrimidine et de la structure spirocyclique. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C16H23IN4O2 |
|---|---|
Poids moléculaire |
430.28 g/mol |
Nom IUPAC |
tert-butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C16H23IN4O2/c1-15(2,3)23-14(22)21-9-16(10-21)4-6-20(7-5-16)13-12(17)8-18-11-19-13/h8,11H,4-7,9-10H2,1-3H3 |
Clé InChI |
ZJGVOCIZHBXCNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C3=NC=NC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
amine](/img/structure/B12083430.png)


![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)

![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)



